molecular formula C7H10N6O B13297895 2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol

2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B13297895
M. Wt: 194.19 g/mol
InChI Key: WJQJVLKWEZMUOF-UHFFFAOYSA-N
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Description

2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol is a heterocyclic compound that features both triazole and pyrazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H10N6O

Molecular Weight

194.19 g/mol

IUPAC Name

2-[5-amino-3-(2H-triazol-4-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C7H10N6O/c8-7-3-5(6-4-9-12-10-6)11-13(7)1-2-14/h3-4,14H,1-2,8H2,(H,9,10,12)

InChI Key

WJQJVLKWEZMUOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C2=NNN=C2)CCO)N

Origin of Product

United States

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